molecular formula C17H27N3O3 B606839 O-Desaryl Ranolazine CAS No. 172430-46-5

O-Desaryl Ranolazine

Cat. No.: B606839
CAS No.: 172430-46-5
M. Wt: 321.41
InChI Key: LDEJNELBMSFPDJ-UHFFFAOYSA-N
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Description

O-Desaryl Ranolazine is a derivative of Ranolazine, a well-known anti-anginal medication Ranolazine is primarily used to treat chronic angina by inhibiting late sodium currents in the heart, thereby reducing intracellular calcium levels and improving myocardial relaxation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desaryl Ranolazine involves several steps, starting from the basic structure of Ranolazine. The process typically includes:

    Formation of the core structure: This involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.

    Condensation with piperazine: The epoxy compound is then condensed with piperazine in ethanol to form 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol.

    Introduction of the desaryl group: The final step involves the reaction of the intermediate with a suitable desarylating agent under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large-scale reactors are used to produce the intermediates in bulk.

    Purification and isolation: The intermediates are purified using techniques such as crystallization and chromatography.

    Final synthesis and formulation: The final product is synthesized, purified, and formulated into the desired dosage forms.

Chemical Reactions Analysis

Types of Reactions: O-Desaryl Ranolazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

O-Desaryl Ranolazine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of desarylation on the pharmacological properties of Ranolazine derivatives.

    Biology: The compound is investigated for its potential effects on cellular processes and ion channel modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications beyond angina, such as in arrhythmias and other cardiovascular conditions.

    Industry: this compound is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of O-Desaryl Ranolazine involves the inhibition of late sodium currents in cardiac cells, similar to Ranolazine. This inhibition reduces intracellular sodium and calcium overload, leading to improved myocardial relaxation and reduced angina symptoms. The compound may also interact with other ion channels and molecular targets, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

    Ranolazine: The parent compound, used primarily for chronic angina.

    Lidocaine: Another sodium channel blocker with local anesthetic properties.

    Amiodarone: An antiarrhythmic agent that affects multiple ion channels.

Uniqueness: O-Desaryl Ranolazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Ranolazine. These modifications can potentially enhance its efficacy and reduce side effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEJNELBMSFPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675825
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172430-46-5
Record name 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172430-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CVT-2512
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-2512
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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